![molecular formula C₂₈H₃₄F₃N₃O₇S B023484 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid CAS No. 133310-09-5](/img/structure/B23484.png)
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid
Übersicht
Beschreibung
The compound , due to its structure, likely involves multifaceted synthesis techniques and possesses unique physical and chemical properties. Its structure suggests it could be part of pharmaceutical research, given the presence of a phenothiazine moiety, known for its use in drug development.
Synthesis Analysis
The synthesis of complex molecules similar to the specified compound often involves multi-step reactions, starting from basic building blocks like amino acids, aldehydes, and isocyanates. For instance, molecules with similar complexity have been synthesized using optically active diols and involving transformations like the Diels-Alder reaction, functional group interconversion, and cyclization steps to achieve the desired stereochemistry and functional diversity [Sakoda, Kamikawaji, & Seto, 1992; Wu et al., 2000].
Molecular Structure Analysis
The molecular structure of compounds containing elements like the phenothiazine group and piperazine ring suggests a potential for diverse interactions and binding capabilities, particularly with biological targets. The stereochemistry plays a critical role in its activity and interactions, dictating its binding affinity and specificity [Martínez et al., 2001].
Chemical Reactions and Properties
Compounds with similar structural elements can undergo various chemical reactions, including nucleophilic substitutions, acylation, and alkylation, enabling the introduction of diverse functional groups that modulate their chemical properties and biological activity [Veerman et al., 2003].
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are influenced by the compound's molecular structure. For example, the presence of multiple hydroxyl groups might enhance solubility in polar solvents, while the overall molecular size and shape could affect its crystalline form and stability [Wells et al., 2012].
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds with structures resembling parts of the target molecule have been studied for their antimicrobial properties. For example, benzothiazole derivatives have demonstrated variable antimicrobial activity, highlighting the potential of structurally similar compounds in combating bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011). This suggests the potential for the target compound to be explored for antimicrobial applications, given the right structural context and functional groups conducive to such activity.
Synthesis and Chemical Properties
The chemical synthesis of related compounds, particularly those involving piperazine and phenothiazine moieties, has been extensively studied. These works provide valuable insights into synthetic strategies that could be applicable to the target compound. For instance, the synthesis of fluoroquinolones incorporating piperazin-1-yl substitutions has been documented, offering a blueprint for constructing complex molecules with potential therapeutic benefits (Shindikar & Viswanathan, 2005). Such methodologies could be adapted for synthesizing the target compound, exploring its physicochemical properties, and evaluating its biological activity.
Pharmacological Potential
Research on compounds with structural similarities to the target molecule has also explored their pharmacological potential. The synthesis and evaluation of piperazine-substituted quinolones, for example, reveal the process of modifying basic structures to enhance pharmacological activity, such as antibacterial and antifungal effects (Fathalla & Pazdera, 2017). This underscores the importance of structural moieties like piperazine in modulating the biological activity of complex compounds, suggesting a potential avenue for the target compound's application in drug development.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F3N3O7S/c29-28(30,31)17-6-7-21-19(16-17)34(18-4-1-2-5-20(18)42-21)9-3-8-32-10-12-33(13-11-32)14-15-40-27-24(37)22(35)23(36)25(41-27)26(38)39/h1-2,4-7,16,22-25,27,35-37H,3,8-15H2,(H,38,39)/t22-,23-,24+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAXYGQWHAIDFV-GAYSTUHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928074 | |
| Record name | 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid | |
CAS RN |
133310-09-5 | |
| Record name | 7-Hydroxyfluphenazine glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




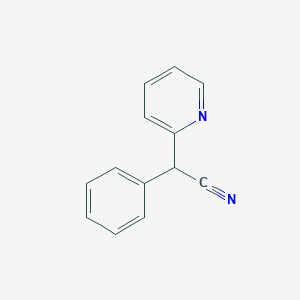

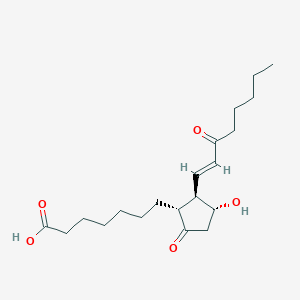


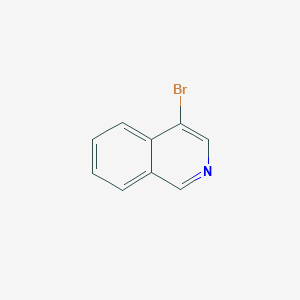

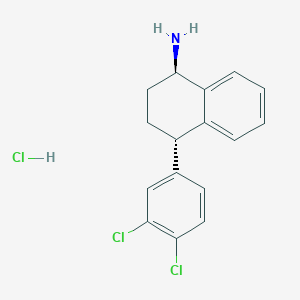
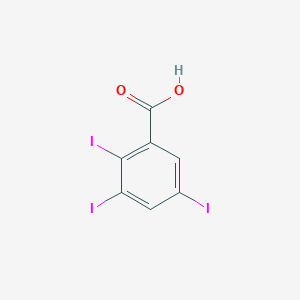
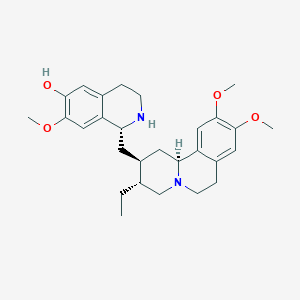

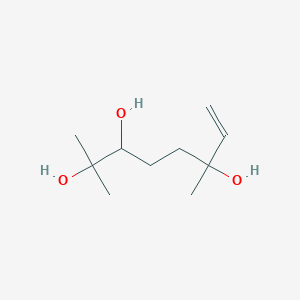
![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)